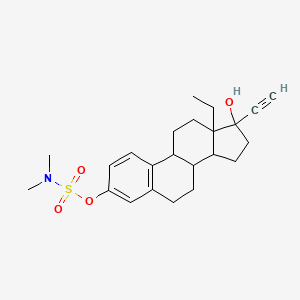

Boc-beta-chloro-L-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé est souvent utilisé dans la synthèse peptidique et comme élément constitutif en chimie organique en raison de ses propriétés uniques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du Boc-bêta-chloro-L-alanine implique généralement la protection du groupe amino du bêta-chloro-L-alanine avec un groupe tert-butoxycarbonyle (Boc). Cela peut être réalisé en faisant réagir le bêta-chloro-L-alanine avec le dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant anhydre comme le dichlorométhane à température ambiante .

Méthodes de production industrielle

La production industrielle du Boc-bêta-chloro-L-alanine suit des voies synthétiques similaires mais à plus grande échelle. Le procédé implique l'utilisation de synthétiseurs peptidiques automatisés et de réacteurs à grande échelle pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les réactions secondaires et maximiser l'efficacité de la protection Boc .

Analyse Des Réactions Chimiques

Types de réactions

Le Boc-bêta-chloro-L-alanine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore peut être substitué par des nucléophiles tels que des amines ou des thiols.

Réactions de déprotection : Le groupe Boc peut être éliminé en milieu acide, généralement en utilisant de l'acide trifluoroacétique (TFA).

Réactions de couplage : Il peut être utilisé dans des réactions de couplage peptidique pour former des liaisons peptidiques avec d'autres acides aminés.

Réactifs et conditions courants

Réactions de substitution : Des nucléophiles comme des amines ou des thiols en présence d'une base telle que l'hydroxyde de sodium.

Réactions de déprotection : Acide trifluoroacétique (TFA) dans le dichlorométhane.

Réactions de couplage : Des agents de couplage comme la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'une base.

Principaux produits formés

Réactions de substitution : Formation de dérivés d'alanine substitués.

Réactions de déprotection : Formation de bêta-chloro-L-alanine.

Réactions de couplage : Formation de dipeptides ou de chaînes peptidiques plus longues.

Applications de recherche scientifique

Le Boc-bêta-chloro-L-alanine est largement utilisé dans la recherche scientifique en raison de sa polyvalence :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de peptides.

Biologie : Utilisé dans l'étude des mécanismes enzymatiques et de la synthèse protéique.

Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments et comme précurseur de composés bioactifs.

Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins

Mécanisme d'action

Le mécanisme d'action du Boc-bêta-chloro-L-alanine implique son rôle de dérivé d'acide aminé protégé. Le groupe Boc protège le groupe amino pendant les réactions chimiques, empêchant les réactions secondaires indésirables. Après déprotection, le groupe amino libre peut participer à divers processus biochimiques, notamment la formation de liaisons peptidiques et les interactions enzymatiques .

Applications De Recherche Scientifique

Boc-beta-chloro-L-alanine is widely used in scientific research due to its versatility:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein synthesis.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mécanisme D'action

The mechanism of action of Boc-beta-chloro-L-alanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Comparaison Avec Des Composés Similaires

Composés similaires

Bêta-chloro-L-alanine : Il n'a pas de protection Boc, ce qui le rend plus réactif.

Boc-L-alanine : Structure similaire mais sans l'atome de chlore.

Bêta-chloro-DL-alanine : Un mélange racémique des deux énantiomères.

Unicité

Le Boc-bêta-chloro-L-alanine est unique en raison de sa combinaison du groupe protecteur Boc et de l'atome de chlore sur le carbone bêta. Cette combinaison confère à la fois stabilité et réactivité, ce qui en fait un composé précieux en chimie synthétique et en recherche biochimique.

Propriétés

Formule moléculaire |

C8H14ClNO4 |

|---|---|

Poids moléculaire |

223.65 g/mol |

Nom IUPAC |

3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) |

Clé InChI |

NMRCVEILBKVWIK-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC(CCl)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)

![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)

![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)